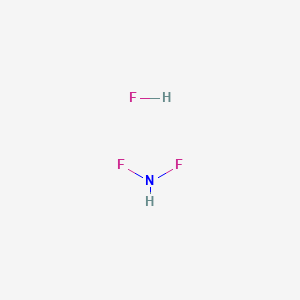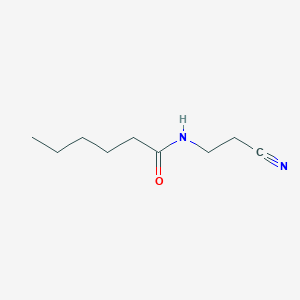
N-(2-Cyanoethyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanoethyl)hexanamide is an organic compound with the molecular formula C9H16N2O It is a derivative of hexanamide, where the hexanamide moiety is substituted with a cyanoethyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Cyanoethyl)hexanamide can be synthesized through a reaction between hexanamide and acrylonitrile. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amide nitrogen to the acrylonitrile, forming the cyanoethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-Cyanoethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Cyanoethyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Cyanoethyl)hexanamide involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interact with proteins, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(2-Cyanoethyl)acetamide: Similar structure but with an acetamide moiety instead of hexanamide.
N-(2-Cyanoethyl)benzamide: Similar structure but with a benzamide moiety.
N-(2-Cyanoethyl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
N-(2-Cyanoethyl)hexanamide is unique due to its specific hexanamide backbone, which imparts distinct chemical and physical properties
特性
CAS番号 |
194427-29-7 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
N-(2-cyanoethyl)hexanamide |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-6-9(12)11-8-5-7-10/h2-6,8H2,1H3,(H,11,12) |
InChIキー |
VXHAYAPMAZMYSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


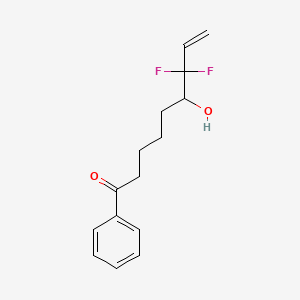
![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)
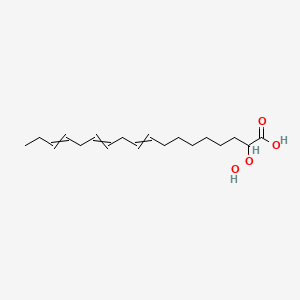
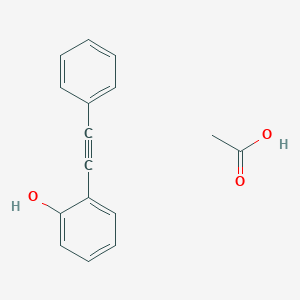
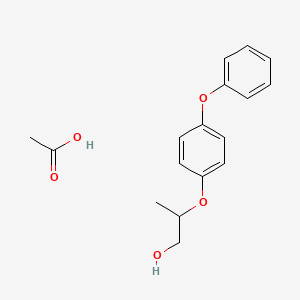
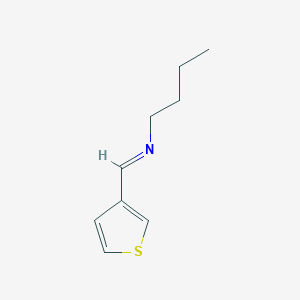
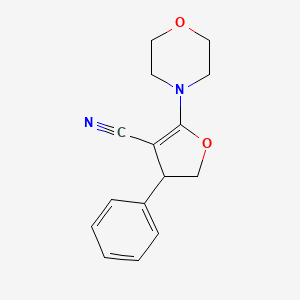
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
silane](/img/structure/B12553300.png)
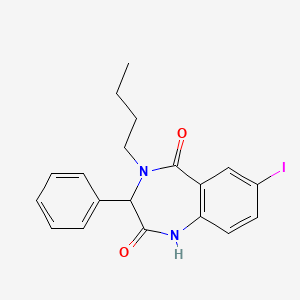
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
